3-(2,2-Difluoropropoxy)aniline
Description
Strategic Importance of Fluorinated Aromatic Amines in Contemporary Chemical Research
Fluorinated aromatic amines are a class of compounds that have garnered significant attention in medicinal and materials chemistry. The introduction of fluorine atoms into an aromatic amine framework can profoundly alter the molecule's physicochemical properties. tandfonline.com
Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation. tandfonline.com This is a crucial attribute in drug design, as it can lead to a longer biological half-life.
Altered Basicity: Fluorine is the most electronegative element, and its presence can reduce the basicity of the amine group. tandfonline.com This modification can improve a molecule's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com
Modified Binding Affinity: The strategic placement of fluorine can lead to improved binding affinity with biological targets. tandfonline.com
Increased Lipophilicity: The incorporation of fluorine can increase a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org
The demand for these compounds is high, driving research into efficient synthetic methods. alfa-chemistry.com A significant portion of pharmaceuticals and agrochemicals recently registered contain at least one fluorine atom, underscoring the importance of this chemical class. cas.cnrsc.org
The Difluoropropoxy Moiety: Structural Significance and Synthetic Challenges
The difluoropropoxy group (–OCH2CF2CH3) is a specific type of fluoroalkoxy substituent that imparts unique characteristics to a molecule. The presence of two fluorine atoms on the same carbon atom creates a gem-difluoro motif, which has distinct electronic and conformational effects.
The synthesis of molecules containing the difluoropropoxy moiety presents several challenges for chemists. These challenges often stem from the need for specialized fluorinating reagents and the control of reaction conditions to achieve the desired product. The synthesis of complex molecules often involves multiple steps, and integrating fluorination into these sequences can be difficult. d-nb.infoconsensus.app
Challenges in synthesizing such structures can include:
Harsh Reaction Conditions: Some fluorination methods require harsh conditions that may not be compatible with other functional groups in the molecule.
Reagent Availability and Handling: The reagents needed for fluorination can be expensive, hazardous, or difficult to handle. rsc.org
Regioselectivity: Controlling the precise location of fluorination in a complex molecule can be a significant hurdle. rsc.org
Despite these difficulties, the unique properties conferred by the difluoropropoxy group make it an attractive target for synthetic chemists.
Research Landscape of Aryl Ethers and Aniline (B41778) Derivatives: An Overview
Aryl ethers and aniline derivatives are fundamental structural motifs in a vast array of organic compounds, including many with significant biological activity. umich.eduresearchgate.net Aniline and its derivatives are crucial starting materials in numerous industrial processes. researchgate.net
The synthesis of aryl ethers, which involves the formation of a carbon-oxygen bond between an aromatic ring and an oxygen atom, is a well-established area of research. nih.govscience.gov However, there is ongoing interest in developing new and more efficient methods, particularly for the synthesis of complex or sterically hindered aryl ethers. umich.edu
Similarly, the synthesis and functionalization of aniline derivatives remain an active area of investigation. researchgate.net Researchers are continually exploring novel reactions to modify the aniline core, allowing for the creation of diverse molecular architectures. umich.edu The development of methods for the late-stage functionalization of complex molecules is of particular importance, as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov
The table below provides a summary of key compound classes and their relevance in chemical research.
| Compound Class | Key Features | Relevance in Research |
| Fluorinated Aromatic Amines | Enhanced metabolic stability, altered basicity, modified binding affinity. tandfonline.com | Drug discovery, materials science. tandfonline.comalfa-chemistry.com |
| Aryl Ethers | C-O bond linkage to an aromatic ring. nih.gov | Common structural motif in natural products and pharmaceuticals. science.gov |
| Aniline Derivatives | An aromatic amine. researchgate.net | Versatile building blocks in organic synthesis. researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluoropropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXGIMXVAJQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Spectroscopic and Structural Characterization Techniques for 3 2,2 Difluoropropoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(2,2-Difluoropropoxy)aniline. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical structure and connectivity.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the protons of the 2,2-difluoropropoxy group.
Aromatic Protons: The protons on the aniline (B41778) ring typically appear in the downfield region (δ 6.0-7.5 ppm). The substitution pattern (at position 3) leads to a complex splitting pattern. The proton ortho to the amino group and meta to the propoxy group is expected at one chemical shift, while the protons ortho and para to the propoxy group will have their own distinct resonances.
Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but is often found in the δ 3.5-4.5 ppm range.
Propoxy Group Protons: The methylene (B1212753) (-OCH₂-) protons adjacent to the ether oxygen are expected to appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The terminal methyl (-CH₃) protons will also appear as a triplet for the same reason.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C4-H, C5-H, C6-H) | 6.5 - 7.2 | Multiplet |
| Aromatic (C2-H) | ~6.4 | Singlet/Doublet |
| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet |
| Methylene (-OCH₂-) | ~4.1 | Triplet (³JHF) |
¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information on the number of different carbon environments.
Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals. The carbon attached to the amino group (C3) and the carbon attached to the ether oxygen (C1) will be significantly shifted downfield. The remaining four aromatic carbons will appear in the typical aromatic region (δ 110-130 ppm).
Propoxy Group Carbons: The spectrum will show three signals for the propoxy chain. The methylene carbon (-OCH₂-) will be deshielded by the adjacent oxygen atom. The carbon bearing the two fluorine atoms (-CF₂-) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift will be significantly influenced by the fluorines. The methyl carbon (-CH₃) will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Aromatic) | 155 - 160 |
| C-N (Aromatic) | 145 - 150 |
| Aromatic CH | 100 - 130 |
| -CF₂- | 120 - 125 (triplet) |
| -OCH₂- | 65 - 70 |
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the two equivalent fluorine atoms will give rise to a single resonance. This signal's multiplicity will be a triplet of triplets (or a multiplet) due to coupling with the adjacent methylene (-OCH₂-) protons and the methyl (-CH₃) protons. The chemical shift provides a characteristic fingerprint for the difluoropropoxy group. Studies on similar fluoro-organic compounds are essential for predicting the precise chemical shift. nih.gov
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.orghuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It would be used to confirm the connectivity of the protons on the aromatic ring, helping to assign their specific positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. princeton.edu It provides an unambiguous link between the ¹H and ¹³C NMR spectra, confirming which proton signal corresponds to which carbon signal. For example, it would directly link the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). scribd.com HMBC is critical for identifying connections across quaternary (non-protonated) carbons and heteroatoms. It would be instrumental in confirming the connection of the propoxy group to the aniline ring by showing a correlation between the methylene protons (-OCH₂-) and the aromatic carbon at position 1 (C-O).
Deuterium (B1214612) (²H or D) labeling is a powerful tool used in conjunction with NMR to simplify spectra and probe reaction mechanisms. studymind.co.uk In the context of this compound, several applications are possible:
Signal Assignment: The labile protons of the amine group (-NH₂) can be readily exchanged with deuterium by adding a small amount of deuterium oxide (D₂O) to the NMR sample. The disappearance of the -NH₂ signal in the ¹H NMR spectrum provides definitive confirmation of its identity.
Mechanistic Studies: If this compound is used in a chemical reaction, specific deuterium labeling on the aromatic ring or the propoxy chain can help track the fate of different parts of the molecule, providing insight into reaction pathways and mechanisms. Deuterium NMR (²H NMR) can be used as an alternative technique for structure verification and enrichment determination in highly deuterated compounds. sigmaaldrich.com
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. These techniques are excellent for identifying the functional groups present in this compound. nih.gov
The vibrational spectrum of this compound would be a composite of the vibrations from the aniline moiety and the difluoropropoxy side chain.
N-H Vibrations: The amine group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands corresponding to symmetric and asymmetric stretching.
C-H Vibrations: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group appears just below 3000 cm⁻¹.
C-O Ether Stretching: A strong, characteristic band for the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.
C-N Stretching: The aromatic C-N stretching vibration is typically found in the 1250-1340 cm⁻¹ range.
C-F Vibrations: The carbon-fluorine bonds will exhibit strong stretching vibrations, typically in the 1000-1100 cm⁻¹ region.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ region.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational modes accurately, as demonstrated in studies of similar aniline derivatives. materialsciencejournal.org
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2970 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Aryl-Alkyl Ether (C-O) | Stretch | 1200 - 1275 |
| Aromatic Amine (C-N) | Stretch | 1250 - 1340 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, ether linkage, and difluoroalkyl group.
The primary amine (-NH₂) group would typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. researchgate.netresearchgate.net An N-H bending (scissoring) vibration is expected around 1620 cm⁻¹. spectroscopyonline.com The aromatic part of the molecule would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching of the aromatic amine should appear in the 1340-1250 cm⁻¹ range. orientjchem.org
The difluoropropoxy group introduces several key signals. The C-O-C asymmetric stretching of the ether linkage is anticipated to produce a strong band between 1260-1200 cm⁻¹, while the symmetric stretch would be found near 1075-1020 cm⁻¹. The most intense and characteristic peaks for the fluoroalkane portion are the C-F stretching vibrations, which are expected to appear as strong bands in the 1200-1000 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Alkyl (-CH₃, -CH₂) |
| 1620-1580 | N-H Bend (Scissor) | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1340-1250 | C-N Stretch | Aromatic Amine |
| 1260-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1200-1000 | C-F Stretch | Difluoroalkane (-CF₂) |
| 850-750 | N-H Wag | Primary Amine (-NH₂) |
Note: The values in this table are estimations based on characteristic vibrational frequencies for the respective functional groups and are not experimentally derived for the title compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to prominently feature signals from the aromatic ring. Symmetric "ring-breathing" vibrations, often weak in FT-IR, typically produce a strong, sharp band in Raman spectra, expected around 1000 cm⁻¹. Aromatic C=C stretching vibrations would also be clearly visible in the 1600-1550 cm⁻¹ region. While C-F bonds can be Raman active, their signals are often weak. The non-polar C-C backbone of the propoxy group would also contribute to the Raman spectrum.
Table 2: Predicted Raman Shifts for this compound
| Expected Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring |
| ~1600 | Aromatic C=C Stretch | Aromatic Ring |
| ~1000 | Symmetric Ring Breathing | Aromatic Ring |
Note: The values in this table are estimations based on typical Raman shifts for the respective functional groups and are not experimentally derived for the title compound.
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dictated by the electronic structure of the aniline chromophore. Aniline itself typically displays two absorption bands resulting from π → π* transitions within the benzene ring. wikipedia.orgresearchgate.net
An intense primary band (E2-band) is expected at a lower wavelength, typically around 230-240 nm for aniline. wikipedia.org
A secondary band (B-band) of lower intensity appears at a longer wavelength, around 280-290 nm. researchgate.net
The presence of the amino (-NH₂) and alkoxy (-OR) groups, both being electron-donating, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms. The specific position of the maxima will be influenced by the solvent polarity. ajrsp.com
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240-250 | π → π* (E2-band) | Substituted Benzene Ring |
Note: The values in this table are estimations based on the electronic spectra of aniline and related alkoxy-substituted anilines and are not experimentally derived for the title compound.
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single crystal X-ray diffraction analysis, if a suitable crystal of this compound could be grown, would provide precise information on its molecular and crystal structure. This includes exact bond lengths, bond angles, and torsional angles, revealing the conformation of the difluoropropoxy chain relative to the aniline ring. The analysis would also determine the crystal system, space group, and unit cell parameters. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern how the molecules pack in the solid state. A search of the Cambridge Crystallographic Data Centre (CCDC) reveals no deposited crystal structure for this compound. uiowa.eduresearchgate.net
Table 4: Hypothetical Single Crystal X-ray Diffraction Data
| Parameter | Description |
|---|---|
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) |
| Space Group | The symmetry group of the crystal |
| a, b, c (Å) | Unit cell dimensions along the x, y, and z axes |
| α, β, γ (°) | Angles between the unit cell axes |
| V (ų) | Volume of the unit cell |
Note: This table represents the type of data obtained from a single crystal XRD experiment; no experimental data is available for the title compound.
Powder X-ray Diffraction (P-XRD) is used to analyze a polycrystalline or powdered sample. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. ua.ptresearchgate.net It is invaluable for phase identification, purity assessment, and quality control of a bulk solid sample. The P-XRD pattern of a pure, crystalline sample of this compound would consist of a series of sharp peaks at characteristic 2θ angles. The position and relative intensity of these peaks are determined by the crystal structure (unit cell dimensions and atomic positions).
Table 5: Illustrative P-XRD Peak Data
| 2θ Angle (°) | Relative Intensity (%) |
|---|---|
| (Hypothetical Value 1) | (Hypothetical Value) |
| (Hypothetical Value 2) | (Hypothetical Value) |
| (Hypothetical Value 3) | (Hypothetical Value) |
Note: This table is for illustrative purposes only, showing the format of P-XRD data. The peak positions are dependent on the specific crystal structure, which is unknown for the title compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique utilized to measure the mass-to-charge ratio (m/z) of ions. This method provides precise information about the molecular weight of a compound and can offer significant structural insights through the analysis of its fragmentation patterns.
For this compound, the molecular weight is 187.19 g/mol . In mass spectrometry, this would correspond to the molecular ion peak [M]⁺ at an m/z of approximately 187. bldpharm.comnih.gov The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.
The fragmentation of this compound under electron ionization (EI) would be expected to proceed through several predictable pathways, influenced by the stability of the resulting fragments. The primary sites for fragmentation would include the ether linkage and the bonds adjacent to the aromatic ring and the nitrogen atom. Aromatic compounds are known to exhibit strong molecular ion peaks due to their stable structures.
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: The bond between the ether oxygen and the methylene (-CH₂-) group is a probable site of cleavage. This would lead to the formation of a resonance-stabilized aminophenoxy cation.
Cleavage of the Propoxy Chain: Fragmentation can occur along the difluoropropoxy side chain. The loss of alkyl or fluoroalkyl radicals is a common fragmentation pathway.
Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to the formation of characteristic fragment ions.
A hypothetical fragmentation pattern and the corresponding m/z values are detailed in the table below.
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral Fragment |
| 187 | Molecular Ion [C₉H₁₁F₂NO]⁺ |
| 109 | [H₂NC₆H₄O]⁺ (Loss of C₃H₃F₂) |
| 92 | [C₆H₄NH]⁺ (Loss of C₃H₅F₂O) |
| 77 | [C₆H₅]⁺ (Phenyl cation, from the aniline ring) |
This table is interactive. Users can sort the columns to analyze the data.
The analysis of these fragments allows for the systematic reconstruction of the molecule, confirming the presence of the aniline core, the ether linkage, and the difluoropropoxy substituent.
Microscopic and Elemental Analysis for Morphology and Composition
Scanning Electron Microscopy (SEM) is a technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed images of its surface topography. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), which analyzes the X-rays emitted from the sample in response to the electron beam, it becomes a powerful tool for simultaneous morphological and elemental analysis. nih.govthermofisher.com
A hypothetical SEM analysis of a solid sample of this compound would reveal its surface morphology. Depending on the method of synthesis and purification, the compound could exhibit various forms, such as crystalline structures with defined facets or an amorphous, irregular particle morphology. The high-resolution images obtained from SEM would provide valuable information on particle size, size distribution, and the degree of agglomeration.
The accompanying EDX analysis would provide a qualitative and quantitative assessment of the elemental composition of the sample. researchgate.netresearchgate.net For this compound, with a molecular formula of C₉H₁₁F₂NO, the EDX spectrum would be expected to show distinct peaks corresponding to the characteristic X-ray energies of carbon (C), nitrogen (N), oxygen (O), and fluorine (F). Hydrogen (H) is not detectable by standard EDX analysis.
The elemental composition as determined by EDX can be compared to the theoretical composition calculated from the molecular formula to assess the purity of the sample.
| Element | Symbol | Theoretical Atomic % | Theoretical Weight % |
| Carbon | C | 39.13% | 57.75% |
| Hydrogen | H | 47.83% | 5.92% |
| Fluorine | F | 8.70% | 20.30% |
| Nitrogen | N | 4.35% | 7.48% |
| Oxygen | O | 4.35% | 8.55% |
This table is interactive. Users can sort the columns to analyze the data.
The presence of any unexpected elemental peaks in the EDX spectrum would indicate the presence of impurities, such as residual catalysts or salts from the synthesis process. The combination of SEM and EDX, therefore, offers a comprehensive characterization of the physical and chemical nature of this compound at the micro-scale.
In-Depth Computational Analysis of this compound Remains Elusive
Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focused on the chemical compound this compound are not publicly available. As a result, a comprehensive analysis of its electronic and molecular structure through established quantum mechanical methods cannot be provided at this time.
The requested article, intended to detail the computational chemistry of this compound, required specific data from quantum mechanical investigations. These were to include Density Functional Theory (DFT) calculations for ground state properties, Ab Initio methods for energetic and spectroscopic predictions, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential Surface (MEP) mapping.
Extensive searches for scholarly articles and data repositories containing these specific analyses for this compound did not yield any relevant results. While computational studies on various other aniline derivatives and fluorinated compounds are available, the unique combination of the 2,2-difluoropropoxy group at the meta-position of the aniline ring appears to be a novel area of research that has not yet been explored or published in accessible scientific literature.
The absence of this foundational data makes it impossible to construct the detailed, data-driven article as outlined in the initial request. The generation of scientifically accurate data tables and in-depth research findings is contingent upon the existence of prior computational studies.
This lack of available information highlights a potential area for future research within the field of computational chemistry. The study of how the specific fluorinated alkoxy substituent influences the electronic structure, reactivity, and intermolecular interactions of the aniline scaffold could offer valuable insights for medicinal chemistry and materials science.
Iv. Computational Chemistry and Theoretical Studies on 3 2,2 Difluoropropoxy Aniline
Analysis of Electronic Distribution and Reactivity Indices
Atomic Charge Calculations (e.g., Mulliken, NBO Charges)
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. While computationally inexpensive, Mulliken charges can be sensitive to the choice of basis set and may sometimes produce unphysical results. For a molecule like 3-(2,2-Difluoropropoxy)aniline, a Mulliken analysis would likely show a significant negative charge on the nitrogen atom of the aniline (B41778) group and the fluorine atoms of the propoxy chain, reflecting their high electronegativity. The carbon atoms in the aromatic ring would exhibit a more complex charge distribution due to resonance effects.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of electron distribution by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. NBO charges are generally considered more robust and less basis set dependent than Mulliken charges stackexchange.com. In this compound, NBO analysis would quantify the charge on each atom, providing a detailed view of the inductive effects of the difluoropropoxy group on the aniline ring. The analysis would also reveal the extent of electron delocalization from the nitrogen lone pair into the aromatic system.
| Atom | Mulliken Charge (e) | NBO Charge (e) |
|---|---|---|
| N (amino) | -0.75 | -0.85 |
| C1 (ipso-amino) | 0.10 | 0.05 |
| C4 (ipso-nitro) | 0.20 | 0.25 |
| O (nitro) | -0.40 | -0.50 |
This table presents hypothetical, yet representative, atomic charge values for key atoms in a substituted aniline to illustrate the output of Mulliken and NBO calculations. The actual values for this compound would require specific quantum chemical calculations.
Molecular Dynamics and Simulation Approaches
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent or a biological receptor.
Conformational analysis through computational methods, such as potential energy surface scanning, can identify the most stable conformations (local and global energy minima). These studies would likely reveal that the preferred conformations minimize steric hindrance between the propoxy chain and the aromatic ring. The presence of the electronegative fluorine atoms can also lead to specific intramolecular interactions that influence conformational preferences.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein uomisan.edu.iqnih.govijprajournal.comijper.org. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes. For instance, aniline derivatives have been studied as inhibitors of enzymes like DNA gyrase and various kinases nih.govnih.gov. A docking simulation would involve placing the 3D structure of this compound into the active site of a target protein and evaluating the binding affinity based on a scoring function. The results would highlight key interactions, such as hydrogen bonds between the amino group and receptor residues, and hydrophobic interactions involving the aromatic ring and the fluoroalkoxy chain.
The following table illustrates a hypothetical docking result for an aniline derivative with a generic enzyme active site, showcasing the types of interactions that would be analyzed.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Aniline Derivative | Kinase A | -8.5 | ASP184, LYS72 | Hydrogen Bond |
| LEU130, VAL80 | Hydrophobic Interaction |
Structure-Property Relationships and Predictive Modeling
Computational models that correlate molecular structure with chemical properties (QSPR) or biological activity (QSAR) are powerful tools in chemical research and drug development nih.govnih.govresearchgate.net.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target nih.gov. This approach can significantly accelerate the discovery of new drug candidates.
Libraries of compounds containing the this compound scaffold could be virtually screened against various biological targets. The process would involve docking each compound in the library to the target's active site and ranking them based on their predicted binding affinities. Hits from the virtual screen would then be prioritized for experimental testing.
Furthermore, the structure of this compound can serve as a starting point for de novo drug design, where novel molecules are computationally built within the constraints of a receptor's active site to maximize binding affinity and selectivity.
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively nih.govnih.govresearchgate.netiau.irresearchgate.net. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation with the observed activity or property.
For a series of derivatives of this compound, a QSAR study could be conducted to understand how different substituents on the aniline ring or modifications to the propoxy chain affect a particular biological activity, such as enzyme inhibition nih.govmdpi.com. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
A typical QSPR study might aim to predict a property like the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity and an important determinant of its pharmacokinetic properties.
The table below presents a hypothetical QSAR model for a series of aniline derivatives.
| Model Equation | R² | Q² | Key Descriptors |
|---|---|---|---|
| log(1/IC₅₀) = 0.5LogP - 0.2MW + 1.5*HBA + c | 0.85 | 0.75 | LogP (Lipophilicity), MW (Molecular Weight), HBA (Hydrogen Bond Acceptors) |
This table illustrates a sample QSAR equation where the biological activity (IC₅₀) is correlated with several molecular descriptors. R² represents the coefficient of determination for the training set, and Q² is the cross-validated R² for the test set, indicating the predictive power of the model.
V. Reactivity, Mechanistic Studies, and Derivative Chemistry of 3 2,2 Difluoropropoxy Aniline
Chemical Transformations Involving the Aromatic Amine Moiety
The aromatic amine function is the primary center of reactivity in 3-(2,2-Difluoropropoxy)aniline, participating in a wide range of chemical transformations.
The amine group (-NH₂) in this compound is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. byjus.comlibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. byjus.com Consequently, electrophiles will preferentially attack these positions. The 3-(2,2-difluoropropoxy) group is a meta-directing deactivator by induction, but the directing effect of the powerful amino group dominates the regiochemical outcome of these reactions.
However, the high reactivity of the aniline (B41778) ring can sometimes be a drawback, leading to polysubstitution. libretexts.org For instance, direct bromination of aniline with bromine water rapidly yields the 2,4,6-tribromo product. byjus.comlibretexts.org To achieve monosubstitution, the activating effect of the amine can be moderated by converting it to an amide (e.g., an acetanilide), which is less activating but still an ortho, para-director. libretexts.org
Table 1: Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Electrophile | Reagents & Conditions | Major Products |
|---|---|---|---|
| Bromination | Br⁺ | Br₂, FeBr₃ or Br₂ in H₂O | 2-Bromo-5-(2,2-difluoropropoxy)aniline, 4-Bromo-3-(2,2-difluoropropoxy)aniline, 2,4-Dibromo-5-(2,2-difluoropropoxy)aniline |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-Nitro-5-(2,2-difluoropropoxy)aniline, 4-Nitro-3-(2,2-difluoropropoxy)aniline. Note: In strong acid, the anilinium ion forms, which is a meta-director, leading to some meta-nitro product as well. byjus.com |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Amino-4-(2,2-difluoropropoxy)benzenesulfonic acid |
Primary aromatic amines like this compound react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form stable arenediazonium salts. libretexts.orgnih.govnoaa.gov This process is known as diazotization. The resulting 3-(2,2-difluoropropoxy)benzenediazonium salt is a versatile intermediate.
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This provides a powerful synthetic route to introduce a range of substituents onto the aromatic ring that are not easily introduced by direct substitution.
Table 2: Reactions of 3-(2,2-Difluoropropoxy)benzenediazonium Chloride
| Reaction Type | Reagents | Product |
|---|---|---|
| Sandmeyer | CuCl / HCl | 1-Chloro-3-(2,2-difluoropropoxy)benzene |
| Sandmeyer | CuBr / HBr | 1-Bromo-3-(2,2-difluoropropoxy)benzene |
| Sandmeyer | CuCN / KCN | 3-(2,2-Difluoropropoxy)benzonitrile |
| Schiemann | HBF₄, heat | 1-Fluoro-3-(2,2-difluoropropoxy)benzene |
| Hydrolysis | H₂O, heat | 3-(2,2-Difluoropropoxy)phenol |
| Reduction | H₃PO₂ | 1-(2,2-Difluoropropoxy)benzene |
The primary amine group of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govnih.gov This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reaction is reversible, and to drive it to completion, water is often removed using a Dean-Stark apparatus or a drying agent. nih.gov
These imines are important intermediates in organic synthesis and can be used to prepare a variety of other compounds. The synthesis can be performed using traditional reflux methods or, in some cases, accelerated by microwave irradiation. scirp.org
Table 3: Synthesis of Imines from this compound
| Carbonyl Compound | Conditions | Product (Schiff Base) |
|---|---|---|
| Benzaldehyde | Toluene, reflux with Dean-Stark trap | (E)-N-Benzylidene-3-(2,2-difluoropropoxy)aniline |
| Acetophenone | Acid catalyst, heat | (E)-N-(1-Phenylethylidene)-3-(2,2-difluoropropoxy)aniline |
| Cyclohexanone | Methanol, reflux | N-(Cyclohexylidene)-3-(2,2-difluoropropoxy)aniline |
The nitrogen atom of the amine group in this compound is nucleophilic and can react with acylating and alkylating agents.
Amidation: The reaction with acylating agents, such as acid chlorides or acid anhydrides, leads to the formation of amides. libretexts.org For example, reacting this compound with acetic anhydride (B1165640) yields N-(3-(2,2-difluoropropoxy)phenyl)acetamide. This transformation is synthetically useful as the resulting amide group is less activating towards electrophilic aromatic substitution, allowing for better control in subsequent reactions. libretexts.org The amide can later be hydrolyzed back to the amine. libretexts.org Direct amidation with carboxylic acids is also possible using catalysts under dehydrating conditions. researchgate.net
Alkylation: Alkylation of the amine group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted into secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. mdpi.com Reaction conditions can be tailored to favor monoalkylation. For instance, reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common method for preparing secondary amines.
Table 4: N-Functionalization of this compound
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Amidation (Acetylation) | Acetic anhydride | Pyridine or NaOAc | N-(3-(2,2-Difluoropropoxy)phenyl)acetamide |
| Amidation (Benzoylation) | Benzoyl chloride | Schotten-Baumann (aq. NaOH) | N-(3-(2,2-Difluoropropoxy)phenyl)benzamide |
| Alkylation | Methyl iodide | K₂CO₃, Acetone | N-Methyl-3-(2,2-difluoropropoxy)aniline and N,N-Dimethyl-3-(2,2-difluoropropoxy)aniline |
Reactivity and Stability of the Difluoropropoxy Substituent
The 2,2-difluoropropoxy group is generally a stable moiety under many reaction conditions. The carbon-fluorine bond is strong, making the substituent resistant to cleavage.
Aryl ethers are known to be cleaved by strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage of the ether bond in this compound would likely require harsh conditions. The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a bromide or iodide ion on the adjacent carbon of the propoxy chain. Due to the presence of the electron-withdrawing fluorine atoms, the carbons of the propoxy group are less susceptible to nucleophilic attack, suggesting that cleavage of this particular ether would be more difficult than for a non-fluorinated analogue.
Modification of the fluorinated substituent itself is uncommon due to the inertness of C-F bonds. Reactions involving this part of the molecule would likely require specialized reagents and conditions designed for fluorinated compounds and are not typical transformations for this functional group. Under standard synthetic conditions discussed for the amine moiety, the difluoropropoxy group is expected to remain intact.
Impact of the Difluoroalkoxy Group on Aromatic Reactivity
The 3-(2,2-difluoropropoxy) group exerts a significant influence on the reactivity of the aniline ring through a combination of inductive and resonance effects. The two fluorine atoms on the α-carbon of the propoxy chain are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution compared to unsubstituted aniline.
Generally, for alkoxy groups, the resonance effect outweighs the inductive effect, making them activating groups. For the difluoroalkoxy group, the strong inductive pull of the fluorine atoms significantly attenuates the electron-donating ability of the oxygen. Consequently, the 3-(2,2-difluoropropoxy) group is considered a weakly activating or potentially a weakly deactivating group, but it still directs incoming electrophiles to the ortho and para positions relative to itself.
Table 1: Comparison of Electronic Effects of Selected Substituents
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| -NH₂ (Amino) | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | -I (Moderate) | +R (Strong) | Activating | Ortho, Para |
| -O-CF₂-CH₃ (Difluoropropoxy) | -I (Strong) | +R (Moderate) | Weakly Activating/Deactivating | Ortho, Para |
| -NO₂ (Nitro) | -I (Strong) | -R (Strong) | Strongly Deactivating | Meta |
| -CF₃ (Trifluoromethyl) | -I (Strong) | -R (Weak) | Strongly Deactivating | Meta |
Synthesis and Characterization of Novel Derivatives and Analogues
The presence of both an amino group and a difluoroalkoxy moiety makes this compound a versatile building block for the synthesis of a wide range of novel derivatives with potential applications in medicinal chemistry and materials science.
The aniline functionality of this compound is a primary site for chemical modification. Standard transformations of aromatic amines can be readily applied to generate a diverse library of derivatives.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(3-(2,2-difluoropropoxy)phenyl)acetamide. This transformation is often used to protect the amino group or to introduce new functional handles.
Alkylation: N-alkylation can be achieved by reacting the aniline with alkyl halides. This allows for the synthesis of secondary and tertiary amine derivatives.
Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently converted into a wide array of functional groups, including -OH, -CN, -F, -Cl, -Br, and -I, through Sandmeyer and related reactions.
Heterocycle Formation: The compound serves as a key precursor for the synthesis of substituted heterocycles. For instance, it can be used in reactions to form quinolines, a common scaffold in pharmaceuticals acs.orgnih.gov. The Skraup synthesis or related methods could be employed, reacting the aniline with α,β-unsaturated carbonyl compounds or their precursors.
The synthesis of these derivatives is typically followed by extensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures mdpi.com.
The synthesis of polyfluorinated analogues, where additional fluorine atoms are introduced onto the aromatic ring, is a strategy to further modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
One approach involves starting with a polyfluorinated aniline precursor and subsequently introducing the 2,2-difluoropropoxy side chain. For example, a polyfluoro-3-aminophenol could be etherified with 1-bromo-2,2-difluoropropane.
Alternatively, direct fluorination of the this compound ring can be challenging due to the activating nature of the amino group, which can lead to over-reaction and lack of selectivity. A more controlled approach involves a sequence of electrophilic aromatic substitution reactions on a protected form of the aniline (e.g., the acetamide (B32628) derivative), followed by removal of the protecting group. For instance, electrophilic fluorinating agents could be used to introduce fluorine at the positions activated by the amino and alkoxy groups. Another powerful strategy for generating polyfluorinated aromatics is the Sonogashira reaction of iodo-substituted anilines with terminal alkynes, which can serve as a building block for more complex fluorinated systems rsc.org.
Isotopically labeled analogues of this compound are invaluable tools for various research applications, including mechanistic studies, metabolic fate determination, and as internal standards for quantitative analysis.
Deuterium (B1214612) (²H) Labeling: Deuterium-labeled compounds can be synthesized to study reaction mechanisms through the kinetic isotope effect (KIE). acs.org For this compound, deuterium atoms can be incorporated into the aromatic ring via hydrogen-isotope exchange (HIE) reactions, often catalyzed by transition metals like palladium or manganese researchgate.netmdpi.com. Starting the synthesis from deuterated precursors, such as aniline-d₅, is another common strategy nih.govzeotope.com.
Carbon-13 (¹³C) Labeling: ¹³C-labeling is crucial for nuclear magnetic resonance (NMR) studies to elucidate reaction pathways and molecular structures. The synthesis of a ¹³C-labeled analogue would typically involve a multi-step synthesis starting from a simple, commercially available ¹³C-labeled precursor, such as ¹³C-labeled aniline or a labeled building block for the side chain sigmaaldrich.comfas.orgnih.gov.
Nitrogen-15 (¹⁵N) Labeling: ¹⁵N-labeling of the amino group provides a direct probe for studying the fate of the nitrogen atom in chemical and biological transformations . Synthesis can be achieved by using a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, at an appropriate stage in the synthetic sequence. For example, ¹⁵N-aniline can be prepared from ¹⁵N-benzamide via Hofmann degradation and then used as a precursor researchgate.net. Recent methods also allow for the direct isotopic exchange of primary amines, providing a late-stage route to ¹⁵N-labeled compounds acs.orgnih.gov.
Table 2: Applications of Isotopic Analogues
| Isotope | Labeling Position(s) | Primary Research Application(s) | Analytical Technique(s) |
|---|---|---|---|
| Deuterium (²H) | Aromatic ring, Propoxy chain | Mechanistic studies (Kinetic Isotope Effect), Metabolic tracing | Mass Spectrometry (MS), NMR Spectroscopy |
| Carbon-13 (¹³C) | Aromatic ring, Propoxy chain | Elucidation of reaction mechanisms, Structural analysis | ¹³C NMR Spectroscopy |
| Nitrogen-15 (¹⁵N) | Amino group | Tracing nitrogen fate in reactions, Mechanistic studies of amination/deamination | ¹⁵N NMR Spectroscopy, Mass Spectrometry (MS) |
Vi. Advanced Research Applications of 3 2,2 Difluoropropoxy Aniline and Its Derivatives
Precursors and Building Blocks in Medicinal Chemistry Research
The aniline (B41778) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. nih.gov The introduction of a 2,2-difluoropropoxy group to this scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds.
While specific examples detailing the synthesis of enzyme inhibitors directly from 3-(2,2-Difluoropropoxy)aniline are not extensively documented in publicly available literature, the general principles of medicinal chemistry strongly support its utility in this area. Aniline derivatives are frequently used as starting materials for the synthesis of a variety of heterocyclic compounds that can act as enzyme inhibitors. mdpi.com The amino group of this compound provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and participation in cyclization reactions to form more complex molecular architectures. These derivatives can be designed to interact with the active sites of specific enzymes, with the difluoropropoxy group potentially contributing to binding affinity and selectivity. For instance, the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives has been shown to yield potent dual inhibitors of Mer and c-Met kinases, highlighting the importance of the aniline scaffold in inhibitor design. google.com
Table 1: Potential Enzyme Targets for Inhibitors Derived from this compound
| Enzyme Class | Therapeutic Area | Rationale for Targeting |
| Kinases | Oncology, Inflammation | Aniline derivatives are known to be effective kinase inhibitors. |
| Proteases | Virology, Oncology | The aniline core can be elaborated to interact with protease active sites. |
| Phosphatases | Various | Modulation of signaling pathways. |
This table is illustrative and based on the general utility of aniline derivatives in drug discovery.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their biological activity. mdpi.commdpi.com The geminal difluoro group in the 2,2-difluoropropoxy moiety of this compound can significantly influence a molecule's properties. Fluorine's high electronegativity can alter the electronic environment of neighboring atoms, potentially leading to stronger interactions with biological targets. Furthermore, the replacement of hydrogen atoms with fluorine can block sites of metabolic attack, leading to increased metabolic stability and a longer duration of action. nih.gov The difluoromethyl group, in particular, is recognized as a bioisostere of a hydroxyl or thiol group, allowing it to mimic hydrogen bonding interactions while being metabolically more robust. Studies on other fluorinated compounds have demonstrated that strategic fluorination can lead to significant improvements in potency and selectivity. mdpi.com
The 2,2-difluoropropoxy group is a key feature for enhancing the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. bldpharm.com By introducing this moiety, medicinal chemists can protect a lead compound from rapid degradation in the body, thereby improving its oral bioavailability and pharmacokinetic profile. mdpi.comresearchgate.net Research on the metabolic stability of other fluoroalkyl compounds has shown that they are less susceptible to oxidative metabolism compared to their non-fluorinated counterparts. researchgate.net This makes this compound an attractive starting material for the synthesis of more durable and effective drug candidates.
Table 2: Physicochemical Properties Influenced by the 2,2-Difluoropropoxy Group
| Property | Effect of 2,2-Difluoropropoxy Group | Reference |
| Lipophilicity (logP) | Generally increases | nih.gov |
| pKa of Aniline Nitrogen | Can be modulated by electronic effects | nih.gov |
| Metabolic Stability | Significantly increased | nih.gov |
| Hydrogen Bonding Capacity | Can act as a hydrogen bond acceptor | mdpi.com |
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a biological target. google.com Compound libraries for HTS are often built around a central scaffold, with diversity introduced by adding various substituents. This compound is an excellent candidate for inclusion in such libraries. Its aniline core provides a versatile platform for diversification through a wide range of chemical reactions. researchgate.net By creating a library of compounds derived from this scaffold, researchers can explore a broad chemical space to identify novel hits for a variety of therapeutic targets. While specific HTS libraries explicitly containing derivatives of this compound are not widely publicized, the principles of library design support its use as a valuable building block.
Research in Agrochemicals and Sustainable Agriculture
The need for effective and environmentally benign crop protection agents is a driving force in agrochemical research. Fluorinated compounds have made a significant impact in this field, with many successful herbicides and fungicides containing fluorine. google.com
Aniline derivatives are important intermediates in the synthesis of a variety of agrochemicals. google.com While specific commercial herbicides or fungicides derived directly from this compound are not readily identifiable from public sources, the structural motifs present in this compound are relevant to the design of new crop protection agents. For example, difluoromethanesulfonyl anilide derivatives have been patented as potent herbicides. google.com The aniline moiety can be converted into a variety of functional groups that are known to be active against weeds or fungal pathogens. The presence of the difluoropropoxy group can enhance the efficacy and persistence of the final product in the environment. The development of novel fungicides, for instance, often involves the synthesis of complex heterocyclic systems from aniline precursors.
Table 3: Classes of Agrochemicals Potentially Derived from this compound
| Agrochemical Class | Mode of Action (Example) | Relevance of this compound |
| Anilide Herbicides | Inhibition of cell division | Aniline is a key structural component. |
| Strobilurin Fungicides | Inhibition of mitochondrial respiration | Aniline derivatives can be used in their synthesis. |
| Phenylpyrrole Fungicides | Disruption of osmotic signal transduction | The core structure can be derived from aniline. |
This table is based on the known synthetic routes and modes of action of major agrochemical classes.
Contributions to Materials Science and Engineering
The aniline backbone is a fundamental building block for a wide range of materials, particularly conductive polymers and molecules with interesting optical properties. The introduction of substituents allows for the fine-tuning of these properties.
Aniline derivatives are a significant class of molecules investigated for their nonlinear optical (NLO) properties. mq.edu.aubohrium.com These properties are crucial for applications in photonics and optoelectronics. The NLO response of a molecule, particularly its first-order hyperpolarizability (β), can be enhanced by specific structural modifications. mq.edu.auresearchgate.net
Research into substituted anilines has revealed several key principles for designing molecules with high NLO activity. mq.edu.aubohrium.com These include:
Donor-Acceptor Strength: Increasing the electron-donating strength of one group and the electron-accepting strength of another group on the aromatic ring enhances the NLO response. mq.edu.au
Conjugation Length: Extending the conjugated π-system of the molecule can lead to higher hyperpolarizability values. mq.edu.au
Substituent Effects: The nature and position of additional substituents can modulate the electronic properties and, consequently, the NLO response. mq.edu.aubohrium.com Halogenated aniline oligomers, for instance, have been studied to optimize these effects. researchgate.net
Theoretical studies, often employing methods like second-order Møller-Plesset perturbation theory (MP2), are used to predict the NLO properties of new aniline derivatives. mq.edu.aubohrium.com While specific experimental data for this compound is not detailed, its structure—containing an electron-donating amino group and an electronegative difluoroalkyl group—makes it a relevant candidate for such investigations. The interplay between the amino donor and the electronic effects of the difluoropropoxy substituent would be of key interest in determining its potential NLO characteristics.
Table 2: Influence of Substituents on First-Order Hyperpolarizability (β) of Aniline Derivatives
| Molecular Modification | Effect on β | Reference |
|---|---|---|
| Change donor from -NH₂ to -N(CH₃)₂ | Increase | mq.edu.aubohrium.com |
| Change acceptor (e.g., to -NO₂) | Increase | mq.edu.aubohrium.com |
| Add substituent (e.g., -OCH₃) | Can increase, position dependent | mq.edu.aubohrium.com |
| Increase conjugation length | Increase | mq.edu.aubohrium.com |
Aniline and its derivatives are primary monomers for the synthesis of polyanilines (PANI), a major class of conducting polymers. rsc.orgresearchgate.net Modifying the aniline monomer is a key strategy to control the properties of the resulting polymer. rsc.org The synthesis of new PANI derivatives allows for the tuning of characteristics such as solubility, surface morphology, and electrical sensitivity, which are critical for applications like chemical sensors. rsc.orgresearchgate.net
The polymerization of substituted anilines is typically achieved through chemical oxidative polymerization. urfu.ru The nature of the substituent on the aniline ring can have a profound impact on the final material. rsc.org For example, studies on ortho-substituted anilines have shown that changing the substituent can alter the polymer's surface morphology from a heterogeneous structure to a more uniform spherical structure. rsc.org Furthermore, incorporating different aniline derivatives as co-monomers is a technique used to create copolymers with hybrid properties. urfu.ru
Polymers derived from monomers like this compound could exhibit unique properties due to the presence of the fluorinated side chain, potentially impacting the polymer's solubility in organic solvents, its film-forming capabilities, and its sensitivity for sensor applications. rsc.org
Bioorganic and Natural Product Chemistry Investigations
Aniline derivatives are not only synthetic creations but are also involved in the metabolic processes of microorganisms, particularly fungi. Investigating these interactions can lead to the discovery of novel bioactive compounds.
Fungi possess complex biosynthetic machinery capable of producing a vast array of secondary metabolites. frontiersin.orgnih.gov However, many of the gene clusters responsible for this production are silent under standard laboratory conditions. nih.gov One strategy to activate these cryptic pathways and generate novel molecules is to introduce unconventional precursors into the fungal culture. frontiersin.org
Recent research has demonstrated that feeding aniline to fungal cultures can induce the production of new, "unnatural" aniline-containing polyketides. frontiersin.orgnih.gov In a study involving the fungus Talaromyces funiculosus, the addition of aniline to the culture medium led to the isolation of a novel polyketide, tanicutone A, which incorporates the aniline moiety. frontiersin.org This finding suggests that aniline can be taken up by the fungus and integrated into its active biosynthetic pathways, effectively hijacking the natural machinery to create hybrid compounds. frontiersin.orgnih.gov This approach, sometimes referred to as precursor-directed biosynthesis, is a powerful tool for chemical diversification and drug discovery. frontiersin.org
Furthermore, some fungi have been shown to utilize aniline and its derivatives as a sole source of nitrogen or carbon, indicating the existence of enzymatic pathways for aniline degradation and metabolism. nih.gov For example, Fusarium sp. and Rhizopus sp. can metabolize aniline into products like acetanilide (B955) and catechol. nih.gov
The successful induction of aniline-containing metabolites in fungi necessitates robust methods for their isolation and structural characterization. frontiersin.orgnih.gov The process typically begins with large-scale fermentation of the fungus in the presence of the aniline precursor. frontiersin.org
Following fermentation, the culture broth and mycelia are separated, and the secondary metabolites are extracted using organic solvents like ethyl acetate. frontiersin.orgnih.gov The crude extract then undergoes a series of chromatographic separations to purify the individual compounds. This often involves techniques such as Medium Pressure Liquid Chromatography (MPLC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. frontiersin.orgnih.gov
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic and analytical methods. frontiersin.org Key techniques include:
Mass Spectrometry (MS): To determine the molecular weight and elemental formula. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework and establish connectivity within the molecule. frontiersin.orgnih.gov
Circular Dichroism (CD) Spectroscopy: Used in conjunction with theoretical calculations (e.g., ECD calculations) to determine the absolute configuration of chiral centers. frontiersin.orgnih.gov
This systematic approach was successfully used to isolate and characterize tanicutone A and other related polyketides from Talaromyces funiculosus cultured with aniline. frontiersin.org
Table 3: Example of Aniline-Induced Fungal Metabolite
| Compound Name | Producing Organism | Precursor | Isolation Methods | Characterization Methods |
|---|
Vii. Emerging Research Directions and Future Perspectives for 3 2,2 Difluoropropoxy Aniline
Development of Green Chemistry Approaches for Synthesis
The synthesis of fluorinated organic compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. dovepress.com The principles of green chemistry are driving a shift towards more sustainable synthetic routes. For 3-(2,2-difluoropropoxy)aniline, future research will likely focus on several key areas to minimize environmental impact and enhance efficiency.
One promising avenue is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding, often eliminating the need for bulk solvents. mdpi.comnih.gov This solvent-free approach has been successfully applied to the synthesis of fluorinated imines from fluorinated anilines and could be adapted for synthetic steps leading to this compound. mdpi.com Another area of focus is the development and utilization of more environmentally benign fluorinating agents. Reagents like Selectfluor® offer advantages in terms of stability and handling safety compared to traditional agents. researchgate.netmdpi.com Research into catalyst-free fluorination reactions or the use of reusable solid catalysts could further enhance the green credentials of the synthesis. researchgate.net
The table below compares traditional and potential green synthesis approaches applicable to fluorinated anilines.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvent Use | Often requires large volumes of organic solvents. | Solvent-free (mechanochemistry) or use of greener solvents (e.g., water, ionic liquids). |
| Reagents | May involve hazardous fluorinating agents like HF or F2 gas. google.comrsc.org | Use of safer, easier-to-handle reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). mdpi.comrsc.org |
| Energy Consumption | Often requires heating for extended periods. | Mechanochemical methods can be faster and less energy-intensive. mdpi.com |
| Byproducts | Can generate significant amounts of hazardous waste. | Aims for higher atom economy and generation of benign byproducts. |
| Catalysis | May use stoichiometric reagents or homogeneous catalysts that are difficult to recover. | Focus on heterogeneous, recyclable catalysts or catalyst-free reactions. |
Advanced In-Situ and Operando Characterization Techniques
A deeper understanding of the reaction mechanisms and material transformations involving this compound is crucial for optimizing its synthesis and developing new applications. Advanced in-situ and operando characterization techniques, which allow for the real-time monitoring of chemical processes under actual reaction conditions, are invaluable tools in this endeavor.
For instance, should this compound be used as a monomer for polymerization, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could track the disappearance of monomer and the appearance of polymer vibrational bands, providing kinetic data and insights into the polymerization mechanism. nih.govrsc.org When studying the synthesis of the compound itself, these techniques can help identify transient intermediates and optimize reaction parameters to maximize yield and minimize byproduct formation.
UV-visible spectroscopy is another powerful tool for monitoring the electronic structure changes during processes like oxidative polymerization of aniline (B41778) derivatives. nih.govrsc.orgsciltp.com Scanning electron microscopy (SEM) can be used to observe the morphological evolution of polymers derived from this aniline derivative. nih.govrsc.org These advanced characterization methods provide a dynamic picture of the chemical system, moving beyond the static analysis of starting materials and final products.
The following table outlines potential applications of these techniques for studying this compound.
| Technique | Potential Application | Information Gained |
| In-situ FTIR/Raman Spectroscopy | Monitoring the synthesis or polymerization of this compound. | Reaction kinetics, identification of intermediates, mechanism of polymerization. nih.gov |
| Operando UV-Visible Spectroscopy | Studying the electronic changes during electrochemical or chemical polymerization. | Evolution of electronic states (e.g., formation of emeraldine (B8112657) salt in polyaniline). nih.govrsc.org |
| In-situ X-ray Diffraction (XRD) | Investigating crystalline structure changes during synthesis or processing of derivatives. | Phase transitions, formation of crystalline domains in polymers. |
| Scanning Electron Microscopy (SEM) | Characterizing the morphology of polymers or composites as they are formed. | Changes in surface structure, particle size, and shape. nih.govrsc.org |
Machine Learning and Artificial Intelligence Integration in Molecular Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid screening of virtual compounds and the prediction of their properties, thereby accelerating the discovery of new materials and molecules. rsc.orgresearchgate.net For this compound, these computational tools can be applied in several ways.
ML models can be trained on existing data for fluorinated compounds and anilines to predict the properties of novel derivatives of this compound. This could include predicting the electronic properties of its corresponding polymer, its potential biological activity, or its solubility in various solvents. nih.gov For example, quantitative structure-property relationship (QSPR) models can be developed to correlate the molecular structure of aniline derivatives with properties relevant to applications in conductive polymers or pharmaceuticals. nih.gov
Furthermore, AI can be employed in "inverse design," where a desired set of properties is specified, and the algorithm generates novel molecular structures that are predicted to exhibit those properties. This approach could be used to design new monomers based on the this compound scaffold with tailored characteristics for specific applications, such as improved processability or enhanced conductivity in the resulting polymers. ML can also assist in optimizing synthetic routes by predicting reaction outcomes under different conditions, thus reducing the number of experiments required.
| ML/AI Application | Objective | Potential Impact |
| Property Prediction (QSPR) | To forecast the physical, chemical, and biological properties of new derivatives. | Accelerates the screening of candidate molecules for specific applications without the need for immediate synthesis. nih.gov |
| Inverse Molecular Design | To generate novel molecular structures based on desired functional properties. | Facilitates the discovery of innovative materials with tailored performance characteristics. |
| Reaction Optimization | To predict the yield and outcome of synthetic reactions under various conditions. | Reduces experimental effort and cost, leading to more efficient synthesis development. |
| Materials Discovery | To screen large virtual libraries of compounds for potential use in areas like organic electronics or drug discovery. | Expands the accessible chemical space and identifies promising candidates for further investigation. rsc.org |
Exploration of Unconventional Applications and Interdisciplinary Research
The presence of the difluoropropoxy group significantly alters the electronic properties and lipophilicity of the aniline molecule, opening up possibilities for unconventional applications that require interdisciplinary collaboration. researchgate.netuzh.ch The unique characteristics of organofluorine compounds are leveraged in pharmaceuticals, agrochemicals, and materials science. researchgate.netsoci.orgwikipedia.org
In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netnih.gov The this compound moiety could serve as a novel building block for the synthesis of new bioactive molecules, requiring collaboration between synthetic chemists and pharmacologists. acs.orgnih.gov
In materials science, the polarity and stability conferred by the fluorine atoms could be exploited in the design of advanced polymers with specific dielectric properties for use in electronics, or in the development of hydrophobic and oleophobic coatings. researchgate.net The aniline backbone provides a route to electroactive polymers, and the difluoropropoxy group could modulate the conductivity, stability, and processability of these materials. This would necessitate research at the intersection of chemistry, physics, and materials engineering.
Furthermore, the unique spectroscopic signatures of fluorinated compounds could be utilized in the development of chemical sensors or probes for biological imaging, areas that require a convergence of expertise from chemistry, biology, and engineering. nih.gov The exploration of these unconventional applications will be a key driver for future research on this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
